molecular formula C21H26N4O2 B6446474 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2549053-25-8

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No. B6446474
CAS RN: 2549053-25-8
M. Wt: 366.5 g/mol
InChI Key: IMJCAHDDLLEAEI-UHFFFAOYSA-N
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Description

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (BPAC) is a synthetic compound that has been studied for its potential applications in research and medical fields. BPAC has a unique structure that has been shown to have a variety of effects on the body, including anti-inflammatory and anti-tumor properties. BPAC has been studied for its potential to be used in various medical treatments, such as cancer, Alzheimer’s disease, and Parkinson’s disease.

Scientific Research Applications

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied for its potential applications in the scientific research field. In particular, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied for its potential to be used in medical treatments for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has also been studied for its potential to be used in drug delivery systems, such as liposomes, nanoparticles, and polymeric micelles. Additionally, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been studied for its potential to be used in gene therapy, as well as its potential to be used as an imaging agent.

Mechanism of Action

The mechanism of action of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is not yet fully understood. However, it has been suggested that 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide binds to certain receptors in the body, such as the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor. 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has also been shown to interact with certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been suggested to have an anti-inflammatory effect, as well as an anti-tumor effect.
Biochemical and Physiological Effects
4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been shown to have a variety of biochemical and physiological effects on the body. 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been shown to have an anti-inflammatory effect, as well as an anti-tumor effect. 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has also been shown to have an effect on the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H1 receptor. Additionally, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has been shown to interact with certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several advantages and limitations for lab experiments. One advantage of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is that it is relatively easy to synthesize, which makes it a convenient choice for lab experiments. Additionally, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has a variety of potential applications, which makes it a useful compound for research. However, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several limitations as well. For example, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is relatively expensive, which can limit its use in some experiments. Additionally, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide has a short shelf-life, which can also limit its use in some experiments.

Future Directions

There are several potential future directions for 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide research. One potential future direction is to further study the biochemical and physiological effects of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, as well as its mechanism of action. Additionally, further research could be done on the potential applications of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, such as its potential to be used in drug delivery systems and gene therapy. Additionally, further research could be done on the potential advantages and limitations of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide for lab experiments. Lastly, further research could be done on the potential side effects of 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, as well as its potential toxicity.

Synthesis Methods

4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be synthesized using a variety of methods, including a two-step process involving the condensation of 1-benzylpiperidin-4-yl azetidin-3-yloxy pyridine-2-carboxylic acid (4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide-CA) and 4-methylbenzyl chloride. In the first step, 4-{[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide-CA is reacted with 4-methylbenzyl chloride in the presence of anhydrous potassium carbonate. This reaction produces an intermediate product, which is then reacted with acetic anhydride in the second step. The final product is a white crystalline powder, which is then purified by column chromatography.

properties

IUPAC Name

4-[1-(1-benzylpiperidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c22-21(26)20-12-18(6-9-23-20)27-19-14-25(15-19)17-7-10-24(11-8-17)13-16-4-2-1-3-5-16/h1-6,9,12,17,19H,7-8,10-11,13-15H2,(H2,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJCAHDDLLEAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(C2)OC3=CC(=NC=C3)C(=O)N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[1-(1-Benzylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

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